molecular formula C17H9N5O2 B11082760 4-Nitro-5-(quinolin-8-ylamino)benzene-1,2-dicarbonitrile

4-Nitro-5-(quinolin-8-ylamino)benzene-1,2-dicarbonitrile

Cat. No.: B11082760
M. Wt: 315.29 g/mol
InChI Key: SYCBSCWMBZDCLM-UHFFFAOYSA-N
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Description

4-Nitro-5-(quinolin-8-ylamino)benzene-1,2-dicarbonitrile is a complex organic compound that features a quinoline moiety attached to a nitro-substituted benzene ring with two cyano groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitro-5-(quinolin-8-ylamino)benzene-1,2-dicarbonitrile typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinoline Moiety: The quinoline ring can be synthesized using classical methods such as the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

    Nitration: The benzene ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.

    Amination: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in acidic conditions.

    Coupling Reaction: The quinoline moiety is coupled with the aminated benzene ring through a nucleophilic aromatic substitution reaction, often facilitated by a base such as potassium carbonate.

    Introduction of Cyano Groups: The cyano groups are introduced via a cyanation reaction, typically using a reagent like copper(I) cyanide.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and reduction steps, as well as automated systems for purification and isolation of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Nitro-5-(quinolin-8-ylamino)benzene-1,2-dicarbonitrile can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate.

    Reduction: The nitro group can be reduced back to an amino group using reducing agents such as iron powder in acidic conditions.

    Substitution: The cyano groups can participate in nucleophilic substitution reactions, where they can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Iron powder in hydrochloric acid.

    Substitution: Copper(I) cyanide in the presence of a base like potassium carbonate.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Nitro-5-(quinolin-8-ylamino)benzene-1,2-dicarbonitrile has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.

    Materials Science: The compound is explored for its use in organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.

    Biological Research: It is used as a probe in fluorescence microscopy to study cellular processes.

    Industrial Applications: The compound is investigated for its potential use in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-Nitro-5-(quinolin-8-ylamino)benzene-1,2-dicarbonitrile involves its interaction with biological macromolecules:

    DNA Binding: The quinoline moiety can intercalate into DNA, disrupting the replication process and leading to cell death.

    Enzyme Inhibition: The compound can inhibit enzymes involved in cell proliferation, such as topoisomerases, by binding to their active sites.

    Pathways Involved: The compound affects pathways related to cell cycle regulation and apoptosis, leading to the inhibition of cancer cell growth.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds like quinoline-8-amine and 4-nitroquinoline-1-oxide share structural similarities.

    Benzene Derivatives: Compounds such as 4-nitroaniline and 1,2-dicyanobenzene are structurally related.

Uniqueness

4-Nitro-5-(quinolin-8-ylamino)benzene-1,2-dicarbonitrile is unique due to the combination of its quinoline and benzene moieties, which confer distinct electronic and biological properties. This makes it a versatile compound for various applications, particularly in medicinal chemistry and materials science.

Properties

Molecular Formula

C17H9N5O2

Molecular Weight

315.29 g/mol

IUPAC Name

4-nitro-5-(quinolin-8-ylamino)benzene-1,2-dicarbonitrile

InChI

InChI=1S/C17H9N5O2/c18-9-12-7-15(16(22(23)24)8-13(12)10-19)21-14-5-1-3-11-4-2-6-20-17(11)14/h1-8,21H

InChI Key

SYCBSCWMBZDCLM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)NC3=C(C=C(C(=C3)C#N)C#N)[N+](=O)[O-])N=CC=C2

Origin of Product

United States

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